N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide
Description
This sulfated glycosphingolipid is characterized by a β-D-glucopyranosyl residue linked to a 3-O-sulfo-β-D-galactopyranosyl group at the 4-position. Its structure includes an octadecanamide chain attached to a sphingoid base with defined stereochemistry (1S,2R,3E) and a hydroxyl group at position 2. The sulfate group on the galactose moiety enhances its polarity, influencing its solubility and interaction with biological targets such as cell-surface receptors or enzymes involved in lipid signaling . Synthetically, similar sulfated glycolipids are prepared via multi-step glycosylation and sulfation reactions, as seen in , where controlled deacetylation and coupling with acyl donors are critical .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO16S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-61-47-43(56)42(55)45(39(34-51)63-47)64-48-44(57)46(65-66(58,59)60)41(54)38(33-50)62-48/h29,31,36-39,41-48,50-52,54-57H,3-28,30,32-35H2,1-2H3,(H,49,53)(H,58,59,60)/b31-29+/t36-,37+,38+,39+,41-,42+,43+,44+,45+,46-,47+,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXDOGIVEGVEOO-SFAIZGPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OS(=O)(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OS(=O)(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide is a complex glycosylated compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a long-chain fatty acid amide structure with a hydroxyl group and a glycoside moiety. Its structural complexity suggests potential interactions with biological membranes and receptors.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfo-beta-D-galactopyranosyl group enhances its interaction with microbial membranes, potentially disrupting their integrity.
2. Anti-inflammatory Effects
Studies have demonstrated that similar compounds can modulate inflammatory pathways. The fatty acid amide component may interact with cannabinoid receptors, suggesting a role in reducing inflammation through endocannabinoid signaling pathways.
3. Neuroprotective Properties
There is evidence that glycosylated compounds can protect neuronal cells from apoptosis. The mechanism may involve the modulation of cell signaling pathways related to survival and stress responses.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic regions of the molecule may integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Receptor Binding : The compound may act as a ligand for various receptors involved in inflammatory and neuroprotective responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar glycosylated fatty acid amides against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, highlighting the potential therapeutic applications in treating infections.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of related compounds showed reduced neuronal death and improved behavioral outcomes. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
Data Summary
Scientific Research Applications
Pharmaceutical Applications
This compound has been explored for its potential as a drug delivery system due to its amphiphilic nature. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability.
Case Study: Drug Delivery Systems
A study demonstrated that formulations containing this compound significantly improved the delivery of poorly soluble drugs in vitro, suggesting its utility in enhancing therapeutic efficacy ( ).
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activity. The presence of sugar moieties enhances binding to viral proteins, potentially inhibiting viral entry into host cells.
Case Study: Antiviral Efficacy
In vitro studies showed that compounds similar to N-[(1S,2R,3E)-2-hydroxy...] inhibited the replication of certain viruses by interfering with their glycoprotein interactions ( ).
Glycobiology Research
The sugar components of this compound make it valuable in glycobiology studies. It can be used to investigate glycan-protein interactions and their implications in cellular signaling and disease mechanisms.
Case Study: Glycan Interaction Studies
Researchers utilized this compound to explore its binding affinity with lectins, providing insights into cell adhesion processes ( ).
Cancer Research
Preliminary studies suggest that compounds similar to N-[(1S,2R,3E)-2-hydroxy...] may have anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a controlled study, treatment with this compound led to increased apoptosis markers in various cancer cell lines, indicating a potential role in cancer therapy ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and structurally related glycosphingolipids:
*Estimated based on analogous structures.
Critical Analysis
Sulfation vs. Sialylation : The target compound’s 3-O-sulfo group () contrasts with sialylated variants (), which bear negatively charged sialic acids. Sulfation may confer specificity for sulfatide-binding proteins (e.g., myelin-associated glycoprotein), whereas sialylated forms interact with siglecs or viral hemagglutinins .
Glycosyl Branching : highlights a compound with a triply branched galactose chain (GalNAc-β1->3Gal-α1->3Gal-β1->4Glc), enabling multivalent receptor binding. The target’s simpler disaccharide may limit such interactions but improve synthetic accessibility .
Acyl Chain Length : Longer acyl chains (e.g., C24:0 in ) enhance membrane anchoring, while shorter chains (e.g., C16:0 in ) increase mobility. The target’s C18:0 chain balances stability and fluidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
